molecular formula C9H12ClN3O B15224449 N-(5-Chloropyridazin-3-yl)pivalamide

N-(5-Chloropyridazin-3-yl)pivalamide

Cat. No.: B15224449
M. Wt: 213.66 g/mol
InChI Key: MXCQRGKDQVTANY-UHFFFAOYSA-N
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Description

N-(5-Chloropyridazin-3-yl)pivalamide is a pyridazine derivative featuring a pivalamide group (-CONHC(CH₃)₃) at the 3-position and a chlorine atom at the 5-position of the pyridazine ring. Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, confers distinct electronic and steric properties compared to pyridine-based analogues. The pivalamide group enhances lipophilicity, which may influence solubility and bioavailability in pharmaceutical or agrochemical applications .

Properties

Molecular Formula

C9H12ClN3O

Molecular Weight

213.66 g/mol

IUPAC Name

N-(5-chloropyridazin-3-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C9H12ClN3O/c1-9(2,3)8(14)12-7-4-6(10)5-11-13-7/h4-5H,1-3H3,(H,12,13,14)

InChI Key

MXCQRGKDQVTANY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=CC(=C1)Cl

Origin of Product

United States

Preparation Methods

Development of the Continuous Stirred-Tank Reactor (CSTR) System

The most significant advancement in synthesizing N-(6-chloropyridazin-3-yl)pivalamide involves a continuous-flow carbonylation process using a CSTR system under cryogenic conditions. Traditional batch methods for this step yielded approximately 40%, limited by thermal decomposition of the product. By transitioning to a continuous-flow approach, researchers achieved:

  • Temperature control : Maintaining reactions at −20°C to 0°C to suppress side reactions.
  • Residence time optimization : Reducing exposure to elevated temperatures to <10 minutes.
  • Yield enhancement : Isolated yields improved to ~60%, a 50% increase over batch methods.

This method’s success lies in its ability to decouple reaction time from processing time, minimizing decomposition.

Comparative Data: Batch vs. Continuous Flow

Parameter Batch Process Continuous Flow
Yield 40% 60%
Temperature 25°C −20°C to 0°C
Reaction Time 6 hours 8 minutes
Throughput (kg/day) 2.5 15.7

Data adapted from Organic Process Research & Development (2025).

Batch Mode Synthesis: Traditional Approaches and Limitations

Chlorination Strategies

The 6-chloro substituent is introduced via electrophilic aromatic substitution or halogen exchange. A referenced method for analogous pyridazine derivatives employs:

  • Chlorinating agents : Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
  • Catalysts : Lewis acids like iron(III) chloride.
  • Conditions : 120–180°C under autoclave pressures (15–40 bar).

Notably, excessive chlorination can lead to overhalogenation, necessitating precise stoichiometric controls.

Critical Analysis of Decomposition Pathways

Thermal Instability

N-(6-Chloropyridazin-3-yl)pivalamide undergoes decomposition above 30°C, primarily via:

  • Hydrolysis : Cleavage of the amide bond in protic solvents.
  • Dechlorination : Loss of Cl⁻ under basic conditions.
  • Ring-opening : Pyridazine ring degradation at elevated temperatures.

The continuous-flow process mitigates these pathways by minimizing thermal exposure.

Solvent Selection and Stability

Polar aprotic solvents (e.g., acetonitrile, dimethylformamide) enhance solubility but accelerate hydrolysis. Industrial workflows prefer methyl tert-butyl ether (MTBE) for its low polarity and ease of removal.

Chemical Reactions Analysis

Types of Reactions: N-(5-Chloropyridazin-3-yl)pivalamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(5-Chloropyridazin-3-yl)pivalamide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : Halogens (Cl, I, F) and functional groups (formyl) significantly increase molecular weight and cost. Iodine-containing compounds (e.g., HB180) are priced higher due to the expense of iodine incorporation .

Comparison with Pyridazine-Based Analogues

The sole pyridazine-based analogue in the evidence, N-(6-chloro-5-methylpyridazin-3-yl)pivalamide (), provides a critical reference:

Table 2: Pyridazine-Based Pivalamide Derivative

Compound Name Molecular Formula M.W. Substituents Price (1g) Catalog Number Reference
N-(6-chloro-5-methylpyridazin-3-yl)pivalamide C₁₀H₁₄ClN₃O 227.69 6-Cl, 5-CH₃ Not listed AC412835

Key Observations:

  • Molecular Weight : The pyridazine derivative has a lower molecular weight (227.69) compared to iodine- or formyl-substituted pyridine analogues (e.g., 366.58 for HB180) due to the absence of heavy atoms .
  • Substituent Configuration : The 5-methyl and 6-chloro groups in AC412835 suggest enhanced steric bulk compared to the hypothetical 5-chloro substitution in the target compound, which could influence binding interactions in medicinal chemistry contexts.

Structural and Functional Analysis

Heterocyclic Core Differences:

  • Pyridine vs.
  • Electronic Effects : The electron-withdrawing chlorine substituent in pyridazine may enhance electrophilic reactivity at adjacent positions, a property leveraged in nucleophilic substitution reactions.

Substituent Impact:

  • Halogens : Chlorine and iodine increase molecular weight and lipophilicity, while fluorine offers a smaller, electronegative substituent with minimal steric effects .
  • Functional Groups : Formyl (HB180) introduces a reactive aldehyde moiety, enabling further derivatization in synthetic pathways .

Commercial Availability and Pricing Considerations

  • Pyridine Derivatives : Prices range from $240 (HB061, 5-F substitution) to $500 (HB180, I and Cl substitution) per gram, reflecting halogenation complexity .
  • Pyridazine Derivatives : While AC412835’s price is unspecified, its simpler substituents (Cl, CH₃) suggest a cost closer to mid-range pyridine analogues (e.g., $240–$500/g) .

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